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Compound Name: LDN-212854

Cat. No.: B608506

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LDN-212854, a potent and
selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). This document
details its mechanism of action, selectivity profile, and key experimental protocols relevant to its
characterization and application in research settings.

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a Type | receptor
serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2]
Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia
Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by
progressive heterotopic ossification (HO) of soft tissues.[1][3][4] These mutations lead to
ligand-independent activation of the receptor or aberrant responsiveness to other ligands like
Activin A, resulting in enhanced downstream SMAD1/5/8 signaling.[1][5][6]

LDN-212854 was developed as a highly potent and selective inhibitor of ALK2, derived from
the pyrazolo[1,5-a]pyrimidine scaffold of the earlier inhibitor, dorsomorphin.[1][5][7] Its
enhanced selectivity, particularly over other BMP Type | receptors and the closely related TGF-
3 receptor ALK5, makes it a valuable tool for studying ALK2-mediated signaling and a potential
therapeutic candidate for FOP.[5][8][9]
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Mechanism of Action and Structural Basis for
Selectivity

LDN-212854 functions as a Type |, ATP-competitive inhibitor.[3][4][7] It binds to the ATP-
binding pocket of the ALK2 kinase domain, forming a single, critical hydrogen bond with the
hinge residue His286.[3][4][7] This interaction prevents the binding of ATP, thereby blocking the
autophosphorylation and activation of the kinase, which in turn inhibits the phosphorylation of
downstream SMAD1/5/8 proteins.[8][10][11]

The remarkable selectivity of LDN-212854 is attributed to its 5-quinoline moiety.[4][7][8]
Structural studies have revealed that this group facilitates a unique pattern of water-mediated
hydrogen bonds with residues Lys235 and Glu248 within the ALK2 binding pocket.[1][3][7][9]
This specific conformation and water network are not favored in the binding pockets of other
kinases, such as ALK5, which contributes to the nearly 7000-fold selectivity for ALK2 over
ALKS5.[1][8][9]
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Caption: BMP/SMAD signaling pathway showing inhibition by LDN-212854.

Quantitative Data: Kinase Selectivity Profile

The inhibitory activity of LDN-212854 has been quantified against a panel of kinases,
demonstrating its high potency for ALK2 and selectivity over other related kinases.

Selectivity Fold (vs.

Kinase Target ICs0 (NM) ALK2) Reference
ALK2 (ACVR1) 1.3 1 [10][12]
ALK1 (ACVRL1) 2.4 ~2 [10][12]
ALK3 (BMPR1A) 85.8 ~66 [12]
ALK4 (ACVR1B) 2133 ~1641 [12]
ALK5 (TGFBR1) 9276 ~7135 [12]
RIPK2 <100 - [8]
ABL1 <100 - [8]
PDGFR-pB <100 - [8]
PDGFR-a > 300 - [8]
VEGFR2 (KDR) > 300 - [8]

KIT > 300 - [8]

Table 1: Summary of LDN-212854 ICso values against various kinases. The data highlights the
compound's potent inhibition of ALK2 and its selectivity over other BMP and TGF-3 family type
| receptors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to
characterize LDN-212854.
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This protocol describes a method to determine the 1Cso of LDN-212854 against purified ALK2
kinase using a luminescence-based assay that measures ADP production.

Materials:

Purified recombinant ALK2 kinase domain

Kinase Buffer (e.g., 40mM Tris-HCI, pH 7.5, 20mM MgClz, 0.1mg/ml BSA, 50uM DTT)[13]
Substrate (e.g., Casein or a synthetic peptide)

ATP solution

LDN-212854 stock solution (in DMSO)

ADP-GIlo™ Kinase Assay Kit (Promega) or similar[13][14][15]

384-well or 96-well white plates

Plate reader capable of measuring luminescence

Procedure:

Compound Dilution: Prepare a serial dilution of LDN-212854 in kinase buffer with a constant
final DMSO concentration (e.g., <1%). Include a DMSO-only vehicle control (100% activity)
and a no-enzyme control (background).

Reaction Setup: To the wells of a microplate, add 1) the diluted inhibitor or vehicle and 2) the
purified ALK2 enzyme (e.g., 2.5 nM final concentration).[8]

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate
and ATP. The ATP concentration should ideally be close to the Km for the specific kinase to
ensure accurate ICso determination.[16]

Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60-120
minutes).[13]
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Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-
Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the
kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.
Incubate for 30-60 minutes at room temperature.[13]

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to
the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration
and fit the data to a sigmoidal dose-response curve to determine the ICso value.

Start

Stop Reaction & Deplete ATP.
Add ADP-Glo™ Reagent

End
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Caption: General workflow for an in vitro biochemical kinase inhibition assay.

This protocol details how to assess the ability of LDN-212854 to inhibit BMP-induced SMAD
signaling in a cellular context.

Materials:

e Cellline (e.g., C2C12 myoblasts, HepG2, or BMPR2-/- Pulmonary Artery Smooth Muscle
Cells)[8]

 Cell culture medium and serum

e Recombinant BMP ligand (e.g., BMP6 or BMP7)[8]

o LDN-212854

 Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

o SDS-PAGE gels, running buffer, and transfer buffer

o PVDF or nitrocellulose membranes

» Blocking Buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, anti-B-actin (loading
control)

o HRP-conjugated secondary antibody
o Enhanced Chemiluminescence (ECL) substrate
Procedure:

e Cell Culture: Seed cells in multi-well plates and grow to 70-80% confluency.
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Serum Starvation: Reduce background signaling by serum-starving the cells for several
hours (e.g., 4-16 hours) prior to treatment.

Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of LDN-212854 or
vehicle (DMSO) for 1-2 hours.

Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 20 ng/mL BMP7) for a short
period (e.g., 30-60 minutes) to induce SMAD1/5/8 phosphorylation.[8]

Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.

Protein Quantification: Clear the lysates by centrifugation and determine the protein
concentration of the supernatant using a BCA assay.

SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer,
and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or
nitrocellulose membrane.

Immunoblotting:
o Block the membrane for 1 hour at room temperature.

o Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at
4°C.

o Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour
at room temperature.

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence
imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped
and re-probed for total SMAD1/5/8 and a loading control like B-actin.

This protocol describes the use of LDN-212854 in a transgenic mouse model of FOP to assess
its ability to prevent heterotopic ossification.

Model:
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 Inducible transgenic mouse model expressing a constitutively active ALK2 mutant (e.g.,
ALK2Q207D or ALK2R206H).[8][9][10] Heterotopic ossification is typically induced by an
intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre), which
activates the mutant transgene expression locally.[8]

Materials:

Transgenic FOP mouse model

LDN-212854

Vehicle for injection (e.g., a solution of DMSO, PEG300, Tween80, and water)[12]

Ad.Cre

Micro-CT or X-ray imaging system

Histology reagents (Alizarin Red and Alcian Blue stains)

Procedure:

 Induction of HO: At a specific age (e.g., postnatal day 7), induce HO by injecting Ad.Cre into
a target muscle (e.g., gastrocnemius or hindlimb).[8]

e Drug Administration:

o Divide mice into treatment groups: Vehicle control and LDN-212854.

o Administer LDN-212854 or vehicle via intraperitoneal (i.p.) injection. A typical dose is 6
mg/kg, administered twice daily.[10][12]

o Begin treatment shortly after Ad.Cre injection and continue for a specified duration (e.g., 4
weeks).[10]

» Monitoring: Monitor the animals for general health and any adverse effects throughout the
study.

e Assessment of HO:

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3901569/
https://pubs.acs.org/doi/10.1021/acsomega.1c02983
https://www.medchemexpress.com/LDN-212854.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3901569/
https://www.benchchem.com/product/b608506?utm_src=pdf-body
https://www.selleck.co.jp/products/ldn-212854.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3901569/
https://www.benchchem.com/product/b608506?utm_src=pdf-body
https://www.benchchem.com/product/b608506?utm_src=pdf-body
https://www.medchemexpress.com/LDN-212854.html
https://www.selleck.co.jp/products/ldn-212854.html
https://www.medchemexpress.com/LDN-212854.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o At the end of the treatment period, euthanize the mice.

o Imaging: Use micro-CT or X-ray imaging to visualize and quantify the volume of
heterotopic bone formation in the treated limbs.[8]

o Histology: Dissect the treated limbs, fix, and prepare histological sections. Stain with
Alizarin Red (for mineralized bone) and Alcian Blue (for cartilage) to assess the extent and
characteristics of the ectopic tissue.[8]

o Data Analysis: Compare the volume of heterotopic bone and histological findings between
the vehicle-treated and LDN-212854-treated groups to determine the efficacy of the inhibitor.
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Caption: Selectivity of LDN-212854 for BMP/ALK2 over TGF-/ALKS5 signaling.

Conclusion
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LDN-212854 is a potent and highly selective inhibitor of the ALK2 kinase. Its ability to
discriminate between ALK2 and other closely related BMP and TGF-3 family receptors is a
significant advancement.[8] This selectivity, combined with its demonstrated efficacy in
preclinical models of FOP, establishes LDN-212854 as a critical chemical probe for dissecting
the roles of ALK2 in physiology and disease.[8][9][10] The data and protocols presented in this
guide provide a foundational resource for researchers utilizing this compound to investigate
BMP signaling and develop potential therapeutics for ALK2-driven pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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